molecular formula C21H20ClN7OS B11076940 2-((5-((1H-Benzo[d][1,2,3]triazol-1-yl)methyl)-4-allyl-4H-1,2,4-triazol-3-yl)thio)-N-(3-chloro-2-methylphenyl)acetamide CAS No. 540498-73-5

2-((5-((1H-Benzo[d][1,2,3]triazol-1-yl)methyl)-4-allyl-4H-1,2,4-triazol-3-yl)thio)-N-(3-chloro-2-methylphenyl)acetamide

Cat. No.: B11076940
CAS No.: 540498-73-5
M. Wt: 453.9 g/mol
InChI Key: HGGTZNAFVIWVFA-UHFFFAOYSA-N
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Description

This compound features a complex structure, combining triazole, benzothiazole, and acetamide moieties. Let’s break it down:

    Triazole Ring: The central core contains a 1,2,4-triazole ring, which is known for its diverse biological activities.

    Benzothiazole: The benzothiazole group contributes aromaticity and potential interactions with biological targets.

    Acetamide: The acetamide functional group enhances solubility and stability.

Preparation Methods

Synthetic Routes:: The synthesis of this compound typically involves a multistep process

    Triazole Formation: Start with the synthesis of the 1H-benzo[d][1,2,3]triazole-1-carbaldehyde. This can be achieved through a variety of methods, including cyclization reactions.

    Thioether Formation: Introduce the thioether group by reacting the aldehyde with an appropriate thiol.

    Chlorination: Replace one hydrogen on the benzene ring with chlorine.

    Acetamide Formation: Finally, amidate the chlorinated compound with acetamide.

Industrial Production:: While no specific industrial-scale production method is widely reported, researchers often optimize the synthetic route for large-scale production.

Chemical Reactions Analysis

Reactions::

    Oxidation: The thioether group may undergo oxidation to form a sulfoxide or sulfone.

    Substitution: The chlorine atom can participate in substitution reactions.

    Reduction: Reduction of the triazole ring or other functional groups may occur.

Common Reagents and Conditions::

    Thioether Formation: Thiol reagents (e.g., mercaptans) under mild conditions.

    Chlorination: Chlorinating agents (e.g., N-chlorosuccinimide) in suitable solvents.

    Reduction: Various reducing agents (e.g., hydrogen gas with a catalyst).

Scientific Research Applications

This compound has garnered interest in several fields:

Mechanism of Action

The exact mechanism remains an active area of research. It likely interacts with specific molecular targets, affecting cellular processes.

Comparison with Similar Compounds

While no direct analogs exist, we can compare it to related structures:

    1H-Benzotriazole: Lacks the thioether and acetamide groups.

    Benzothiazole derivatives: Similar aromatic systems but lack the triazole ring.

Properties

CAS No.

540498-73-5

Molecular Formula

C21H20ClN7OS

Molecular Weight

453.9 g/mol

IUPAC Name

2-[[5-(benzotriazol-1-ylmethyl)-4-prop-2-enyl-1,2,4-triazol-3-yl]sulfanyl]-N-(3-chloro-2-methylphenyl)acetamide

InChI

InChI=1S/C21H20ClN7OS/c1-3-11-28-19(12-29-18-10-5-4-8-17(18)24-27-29)25-26-21(28)31-13-20(30)23-16-9-6-7-15(22)14(16)2/h3-10H,1,11-13H2,2H3,(H,23,30)

InChI Key

HGGTZNAFVIWVFA-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC=C1Cl)NC(=O)CSC2=NN=C(N2CC=C)CN3C4=CC=CC=C4N=N3

Origin of Product

United States

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